molecular formula C22H10F9NO4 B2779556 Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate CAS No. 1211082-03-9

Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

Cat. No.: B2779556
CAS No.: 1211082-03-9
M. Wt: 523.311
InChI Key: ZDOWEAZMHLDJGR-UHFFFAOYSA-N
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Description

Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a compound characterized by the presence of trifluoromethyl groups attached to phenyl and pyridine rings. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate typically involves the use of trifluoromethylation reactions. One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho to the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is unique due to the combination of trifluoromethyl groups on both phenyl and pyridine rings, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns.

Properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10F9NO4/c23-20(24,25)11-3-1-5-14(7-11)35-18(33)16-9-13(22(29,30)31)10-17(32-16)19(34)36-15-6-2-4-12(8-15)21(26,27)28/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOWEAZMHLDJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=N2)C(=O)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10F9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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